molecular formula C28H38N2O2 B15248174 1,4-Bis(heptylamino)anthracene-9,10-dione CAS No. 83329-06-0

1,4-Bis(heptylamino)anthracene-9,10-dione

Cat. No.: B15248174
CAS No.: 83329-06-0
M. Wt: 434.6 g/mol
InChI Key: FOVQOVMFSCSFBQ-UHFFFAOYSA-N
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Description

1,4-Bis(heptylamino)anthracene-9,10-dione is a functionalized anthracene-9,10-dione (anthraquinone) derivative designed for advanced research and development. This compound belongs to a class of molecules known for their diverse applications, particularly stemming from their unique electrochemical and spectral properties . The structural motif of the amino-substituted anthraquinone core is a subject of significant interest in medicinal chemistry and materials science. In research settings, aminoanthraquinones have demonstrated a range of compelling biological activities. Studies on analogous compounds have shown significant potential as cytotoxic agents, with some derivatives exhibiting strong activity against various cancer cell lines, including human breast and liver carcinoma cells . Furthermore, certain 1,4-disubstituted anthracene-9,10-dione derivatives have been reported to significantly inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-1β in activated immune cells, suggesting a potential for immunomodulatory research . The mechanism of action for bioactive aminoanthraquinones often involves interaction with cellular components, potentially through intercalation with DNA or by inhibiting key enzymes, such as nucleotide-binding proteins . Beyond biomedical applications, this chemical scaffold is promising for creating new materials for optoelectronics, chemosensors, and as a dye or pigment precursor, leveraging its intrinsic photochromism and redox properties . The heptylamino side chains in this specific derivative are expected to enhance lipophilicity, which can influence its solubility and interaction with biological membranes or hydrophobic materials. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

83329-06-0

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

1,4-bis(heptylamino)anthracene-9,10-dione

InChI

InChI=1S/C28H38N2O2/c1-3-5-7-9-13-19-29-23-17-18-24(30-20-14-10-8-6-4-2)26-25(23)27(31)21-15-11-12-16-22(21)28(26)32/h11-12,15-18,29-30H,3-10,13-14,19-20H2,1-2H3

InChI Key

FOVQOVMFSCSFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C2C(=C(C=C1)NCCCCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The amino groups can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,4-Bis(heptylamino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(heptylamino)anthracene-9,10-dione is not fully understood, but it is believed to interact with cellular components through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Variations

Key structural analogs include:

  • 1,4-Bis(ethylamino)anthracene-9,10-dione (C18H18N2O2): Shorter alkyl chains reduce lipophilicity but improve crystallinity. Its crystal structure reveals intramolecular hydrogen bonding (N–H···O), stabilizing planar conformations .
  • Mitoxantrone (1,4-Bis[(2-hydroxyethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione): A clinically approved anticancer drug. Hydroxyethylamino groups enhance water solubility and DNA intercalation efficacy, but cardiotoxicity remains a limitation .
  • 1,4-Bis(butylamino)anthracene-9,10-dione (CAS 17354-14-2): Intermediate chain length balances solubility and thermal stability. Used in solvent dyes (e.g., Solvent Blue 102) due to moderate polarity .
  • Me-TEG-DAAQ (1,4-Bis[(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino]anthracene-9,10-dione): Triethylene glycol side chains confer exceptional solubility in polar electrolytes, enabling use in redox flow batteries .

Physicochemical Properties

Compound Substituents Solubility (mg/mL) Melting Point (°C) Key Application
1,4-Bis(heptylamino) Heptylamino 0.12 (CHCl₃) 148–152 Hydrophobic dyes, drug carriers
1,4-Bis(ethylamino) Ethylamino 0.45 (DMSO) 220–224 Crystal engineering
Mitoxantrone Hydroxyethylamino, hydroxyl 12.8 (H₂O) 160–162 (dec.) Anticancer therapy
Me-TEG-DAAQ Methoxyethoxyethylamino >500 (MeCN) N/A Redox flow batteries

Solubility Trends : Linear alkyl chains (e.g., heptyl) reduce aqueous solubility but enhance miscibility with organic solvents. Polar substituents (e.g., hydroxyethyl, methoxyethoxy) dramatically increase hydrophilicity .

Research Findings and Innovations

  • Synthetic Flexibility: 1,4-Bis(heptylamino)anthracene-9,10-dione is synthesized via nucleophilic substitution of 1,4-difluoroanthracene-9,10-dione with heptylamine, achieving yields >85% in DMSO at room temperature .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, superior to mitoxantrone (decomposition at 160°C) due to the absence of labile hydroxyl groups .
  • Toxicity Mitigation: Sulfur-containing analogs (e.g., 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones) demonstrate reduced cardiotoxicity compared to mitoxantrone, suggesting structural modifications to improve therapeutic indices .

Biological Activity

1,4-Bis(heptylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family, characterized by its unique structure that enhances both solubility and biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties, primarily due to its structural similarity to other anthraquinone derivatives known for their therapeutic effects.

Structural Characteristics

The compound features a core anthracene structure with two heptylamino substituents at the 1 and 4 positions. The presence of these heptylamino groups is significant as they improve solubility in organic solvents and may influence the compound's interaction with biological systems. The quinone moiety present in this compound is crucial for its biological activity, as it can participate in redox cycling, generating reactive oxygen species (ROS) which can induce oxidative stress in cells.

The primary mechanism through which 1,4-Bis(heptylamino)anthracene-9,10-dione exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This process is mediated by oxidative stress resulting from the generation of ROS. Quinones are known to interact with cellular components, leading to damage that can trigger apoptotic pathways.

Key Mechanisms:

  • Oxidative Stress Induction : The quinone functionality generates ROS that can damage cellular components.
  • Apoptosis Activation : The oxidative damage leads to programmed cell death in cancer cells.

Biological Activity Studies

Research has indicated that 1,4-Bis(heptylamino)anthracene-9,10-dione exhibits notable cytotoxicity against various cancer cell lines. Comparative studies with structurally related compounds have shown that modifications to the anthracene core can enhance bioactivity and selectivity towards cancer cells.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be significantly lower than those of some existing anthraquinone derivatives.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular DNA led to cleavage and subsequent apoptosis, supporting its potential as a therapeutic agent against cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,4-Bis(heptylamino)anthracene-9,10-dione, a comparison with other anthraquinone derivatives is useful:

Compound NameStructure TypeNotable Features
1,4-Bis(isopropylamino)anthracene-9,10-dioneAnthraquinone derivativeContains isopropyl groups; similar biological activities
AmetantroneAnthraquinone derivativeUsed as an anticancer agent; different substitution pattern affecting pharmacodynamics
MitoxantroneAnthraquinone derivativeKnown for treating certain cancers; exhibits cardiotoxicity which may be reduced in derivatives like 1,4-Bis(heptylamino)anthracene-9,10-dione

This table highlights how 1,4-Bis(heptylamino)anthracene-9,10-dione may offer advantages over other derivatives by potentially reducing toxicity while maintaining efficacy against cancer cells.

Applications and Future Directions

The unique properties of 1,4-Bis(heptylamino)anthracene-9,10-dione make it a promising candidate for further research in both medicinal chemistry and industrial applications. Its potential use in developing new anticancer therapies could lead to more effective treatment options with fewer side effects.

Potential Applications:

  • Anticancer Drug Development : Leveraging its ability to induce apoptosis selectively in cancer cells.
  • Organic Electronics : Investigating its use in organic light-emitting diodes (OLEDs) and photovoltaics due to its solubility and reactivity properties.

Q & A

Q. How are structure-activity relationship (SAR) studies designed to optimize enzyme inhibition (e.g., xanthine oxidase)?

  • Methodology : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at positions 2/6). Measure IC₅₀ via enzyme inhibition assays (e.g., spectrophotometric monitoring of uric acid formation at 295 nm). Compare with known inhibitors (e.g., allopurinol) and use molecular docking to identify critical H-bonding interactions .

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